N-(4,6-Dichloro-1,3,5-triazin-2-yl)-N-ethylglycine

Physicochemical profiling Ionization state Triazine amino acids

N-(4,6-Dichloro-1,3,5-triazin-2-yl)-N-ethylglycine (CAS 62418-30-8) is a chiral, non-proteinogenic α-amino acid derivative belonging to the 1,3,5-triazine family. Its structure comprises a 4,6-dichloro-1,3,5-triazine core directly N-linked to an N-ethylglycine moiety.

Molecular Formula C7H8Cl2N4O2
Molecular Weight 251.07 g/mol
CAS No. 62418-30-8
Cat. No. B13130862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,6-Dichloro-1,3,5-triazin-2-yl)-N-ethylglycine
CAS62418-30-8
Molecular FormulaC7H8Cl2N4O2
Molecular Weight251.07 g/mol
Structural Identifiers
SMILESCCN(CC(=O)O)C1=NC(=NC(=N1)Cl)Cl
InChIInChI=1S/C7H8Cl2N4O2/c1-2-13(3-4(14)15)7-11-5(8)10-6(9)12-7/h2-3H2,1H3,(H,14,15)
InChIKeyWKRAURMLKMLIOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4,6-Dichloro-1,3,5-triazin-2-yl)-N-ethylglycine (CAS 62418-30-8): Procurement-Relevant Identity and Baseline Properties


N-(4,6-Dichloro-1,3,5-triazin-2-yl)-N-ethylglycine (CAS 62418-30-8) is a chiral, non-proteinogenic α-amino acid derivative belonging to the 1,3,5-triazine family. Its structure comprises a 4,6-dichloro-1,3,5-triazine core directly N-linked to an N-ethylglycine moiety . The compound is formally a dichloro analog of the herbicide eglinazine and is primarily encountered as a synthetic intermediate or a reference standard in triazine chemistry. Predicted physicochemical properties include a molecular weight of 251.07 g·mol⁻¹, a boiling point of 492.6 ± 47.0 °C, a density of 1.582 ± 0.06 g·cm⁻³, and an acid dissociation constant (pKa) of 4.48 ± 0.10 .

ScaffoldDichloro-triazine with two reactive sites
IonizationPredicted pKa shift distinct from monochloro class
DerivatizationChiral α-amino acid for sequential functionalization

Why N-(4,6-Dichloro-1,3,5-triazin-2-yl)-N-ethylglycine Cannot Be Substituted by Generic Triazine Herbicides or Amino Acid Derivatives


Although the 1,3,5-triazine scaffold is shared with commercial herbicides (e.g., eglinazine-ethyl, proglinazine, atrazine), simple in-class substitution is unreliable because herbicidal activity, crop safety, and environmental fate are exquisitely sensitive to the number and nature of the substituents on the triazine ring [1]. The dichloro substitution pattern of N-(4,6-dichloro-1,3,5-triazin-2-yl)-N-ethylglycine yields a significantly higher electrophilic reactivity toward nucleophiles than the monochloro-alkylamino congeners, a property that dictates both its synthetic utility and its potential biological profile [1]. Consequently, substituting this compound with a generic monochloro-triazine amino acid or a commercial triazine herbicide would compromise reaction kinetics, metabolic stability, or target selectivity in any application where the dichloro motif is chemically essential [1].

  • Electrophilic reactivity

    Dichloro pattern accelerates SNAr rates; monochloro analogs show slower kinetics, which may alter synthetic outcomes.

  • Ionization state

    A higher predicted pKa shifts permeability and formulation compatibility compared to monochloro glycine derivatives.

  • Metabolic stability

    Metabolic profiles of monochloro herbicides may not transfer; compound-specific assessment is needed for environmental or biological studies.

N-(4,6-Dichloro-1,3,5-triazin-2-yl)-N-ethylglycine: Quantitative Comparator Evidence for Scientific Selection


Predicted Acid Dissociation Constant (pKa) Shifts Relative to Monochloro-Triazine Glycine Analogs

The predicted pKa of N-(4,6-dichloro-1,3,5-triazin-2-yl)-N-ethylglycine is 4.48 ± 0.10 . This value is approximately 1–2 log units higher than that expected for monochloro-triazine glycine analogs such as eglinazine (estimated pKa ~2.5–3.5 for the carboxylic acid group in related N-aryl glycine systems), indicating that the second chlorine atom exerts a measurable electron-withdrawing effect that stabilizes the conjugate base [1].

pKa shift
Class-level
Predicted pKa 4.48 (target) vs. 2.5–3.5 (monochloro glycine class)
Ionization equilibrium may affect permeability and soil mobility
Predicted value; experimental verification recommended
Physicochemical profiling Ionization state Triazine amino acids

Differential Electrophilic Reactivity Inferred from Dichloro vs. Monochloro Substitution

The presence of two chlorine atoms on the 1,3,5-triazine ring makes N-(4,6-dichloro-1,3,5-triazin-2-yl)-N-ethylglycine substantially more electrophilic than its monochloro-alkylamino counterparts [1]. In analogous dichlorotriazine systems, the second chlorine lowers the LUMO energy by ~0.3–0.5 eV relative to the monochloro analog, accelerating nucleophilic aromatic substitution (SNAr) rates by a factor of 5–20 under identical conditions [2]. This property is exploited in sequential derivatization strategies where the two chlorine atoms can be replaced stepwise with different nucleophiles, a capability that monochloro-triazine glycine derivatives cannot offer.

SNAr reactivity
Class-level
5–20× rate enhancement for first substitution vs. monochloro analog
Supports sequential hetero-functionalization strategies
Computational and kinetic model estimates
Synthetic intermediate Electrophilic reactivity Triazine functionalization

Mammalian Acute Toxicity Baseline: Comparison with Eglinazine-ethyl

While no acute toxicity data specific to N-(4,6-dichloro-1,3,5-triazin-2-yl)-N-ethylglycine were identified in the open literature, the structurally closest commercial herbicide, eglinazine-ethyl (the monochloro ethyl ester analog), exhibits an acute oral LD50 >10,000 mg·kg⁻¹ in rats and mice and >3,375 mg·kg⁻¹ in guinea pigs [1]. This low acute mammalian toxicity profile provides a conservative baseline for the monochloro ester class; the free acid dichloro analog is expected to differ in both absorption and metabolic stability due to its higher polarity and distinct ionization state (see pKa evidence), underscoring the need for compound-specific toxicological assessment rather than relying on class surrogates.

Acute toxicity
Data to verify
Target: no LD50 data; Eglinazine-ethyl LD50 >10,000 mg/kg (rat)
Safety extrapolation from comparator not supported
Compound-specific toxicology required for in vivo or environmental studies
Toxicology Safety profile Triazine herbicides

N-(4,6-Dichloro-1,3,5-triazin-2-yl)-N-ethylglycine: Evidence-Backed Application Scenarios for Scientific Procurement


Synthetic Intermediate for Sequential Hetero-Functionalization of the 1,3,5-Triazine Core

The two chlorine substituents enable stepwise nucleophilic aromatic substitution, allowing the introduction of two different functional groups onto the triazine scaffold [1]. This is particularly valuable for constructing unsymmetrical triazine libraries for medicinal chemistry or agrochemical discovery, where monochloro-triazine amino acids can only deliver one diversification point [1].

Physicochemical Probe in Structure-Activity Relationship (SAR) Studies of Triazine Herbicides

The distinct pKa and dichloro substitution pattern provide a valuable comparator in SAR campaigns aimed at understanding the impact of electron-withdrawing groups on herbicidal potency, crop selectivity, and environmental persistence . Researchers can use this compound to benchmark the contribution of the second chlorine atom relative to clinical or agrochemical monochloro leads .

Reference Standard for Analytical Method Development and Metabolite Identification

As a potential metabolite or process impurity of dichlorotriazine-based herbicides, this compound can serve as a certified reference standard for LC-MS/MS method development and environmental fate studies [2]. Its unique retention time and mass spectral signature, dictated by the N-ethylglycine moiety, allow unambiguous discrimination from monochloro-triazine analogs [2].

Application
Selection Property
Validation Focus
Sequential hetero-functionalization
Dichloro substitution pattern
Stepwise nucleophilic aromatic substitution efficiency
SAR probe for triazine herbicides
Predicted pKa shift and electron-withdrawing effect
Impact on herbicidal activity and environmental fate parameters
Analytical reference standard
Unique retention and mass spectral signature
Discrimination from monochloro-triazine analogs in LC-MS/MS
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